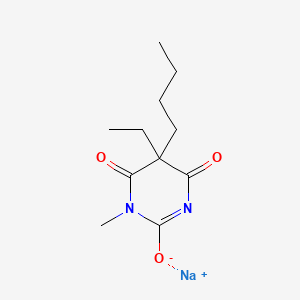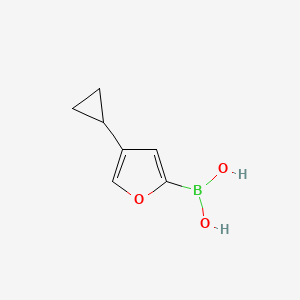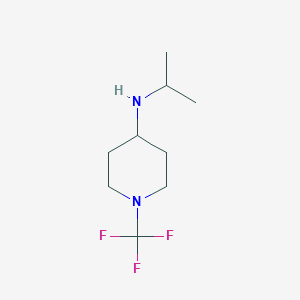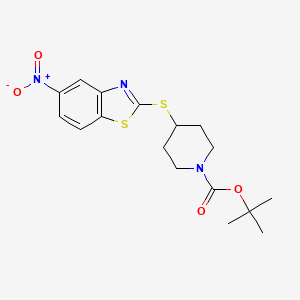
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde is a heterocyclic compound that features a triazole ring fused with a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a solvent such as dimethylformamide (DMF) or ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzoic acid.
Reduction: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological receptors, leading to inhibition or activation of specific pathways . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzaldehyde: Similar structure but with a different position of the triazole ring.
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl)benzoic acid: Oxidized form of the compound.
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl)benzyl alcohol: Reduced form of the compound.
Uniqueness
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides a versatile platform for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-(2-cyclopropyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11N3O/c16-8-9-1-3-10(4-2-9)12-7-13-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |
Clave InChI |
QVLOBTBFQPUVSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2N=CC(=N2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)



![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)









